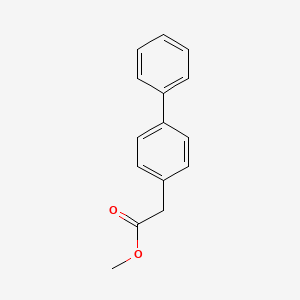

4-联苯乙酸甲酯

描述

Synthesis Analysis

The synthesis of 4-biphenylylacetic acid methyl ester involves various chemical pathways. For instance, Sharma et al. (2004) reported the synthesis of glycolamide esters of 4-biphenylacetic acid as potential prodrugs, indicating a method of modifying 4-biphenylacetic acid to improve its therapeutic index by masking the free carboxyl group (Sharma, Singh, Gupta, & Chandiran, 2004). Moreover, the synthesis of related compounds like methyl 4-hydroxyphenylacetate has been explored through direct esterification processes, showcasing the versatile approaches in synthesizing ester derivatives of biphenylacetic acid (Shu Ying, 2010).

Molecular Structure Analysis

The molecular structure of 4-biphenylylacetic acid methyl ester and its derivatives has been characterized using various spectroscopic techniques. Sienkiewicz-Gromiuk et al. (2014) conducted a detailed structural analysis of a biphenyl derivative, biphenyl-4,4′-diacetic acid, revealing intermolecular hydrogen bonding and considerable thermal stability, which is essential for understanding the chemical behavior and potential applications of these compounds (Sienkiewicz-Gromiuk, Głuchowska, Tarasiuk, Mazur, & Rzączyńska, 2014).

Chemical Reactions and Properties

The chemical reactivity of 4-biphenylylacetic acid methyl ester includes its participation in prodrug formulations and conversions to other valuable chemical entities. For instance, Ventura et al. (2003) demonstrated the synthesis, characterization, and in vitro evaluation of dimethyl-beta-cyclodextrin-4-biphenylylacetic acid conjugate, highlighting the chemical versatility of biphenylylacetic acid in drug delivery systems (Ventura, Paolino, Pedotti, Pistarà, Corsaro, & Puglisi, 2003).

Physical Properties Analysis

The physical properties of 4-biphenylylacetic acid methyl ester derivatives, such as solubility, thermal stability, and crystalline structure, are crucial for their application in chemical synthesis and pharmaceutical formulation. The study by Sienkiewicz-Gromiuk et al. provides insights into the thermal stability and crystalline structure of biphenyl-4,4′-diacetic acid, indicating high thermal stability and specific crystallization patterns that could influence its chemical reactivity and handling (Sienkiewicz-Gromiuk et al., 2014).

Chemical Properties Analysis

The chemical properties of 4-biphenylylacetic acid methyl ester, such as reactivity, potential for esterification, and ability to form prodrugs or conjugates, are significant for pharmaceutical and chemical industries. The formation of glycolamide esters of 4-biphenylacetic acid as described by Sharma et al. showcases the compound's capacity for modification and application in improving therapeutic indices of NSAIDs (Sharma et al., 2004).

科学研究应用

1. 药物释放和吸收增强

Ventura 等人 (2003) 的一项研究重点关注增强 4-联苯乙酸 (BPAA) 的位点特异性释放和吸收。通过将 BPAA 与 2,6-二-O-甲基-β-环糊精偶联,他们旨在提高其溶解度和吸收率,特别是针对结肠给药。他们的研究发现,这种偶联物在酸性 pH 值下表现出快速释放,并在体外研究中增加吸收,表明有望改善药物制剂 (Ventura 等人,2003).

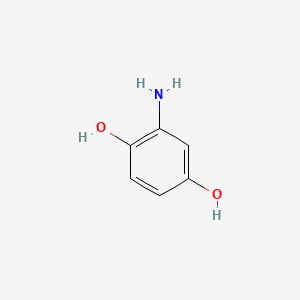

2. 酶抑制研究

McCague 等人 (1990) 的研究探讨了包括 4-吡啶乙酸酯在内的各种酯类对人胎盘芳香化酶和大鼠睾丸 17α-羟化酶/C17-20裂合酶的抑制作用。这些酯类显示出显着的抑制活性,表明在治疗激素依赖性癌症中具有潜在应用 (McCague 等人,1990).

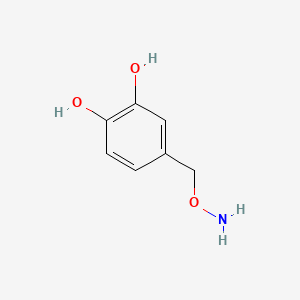

3. D-苯基甘氨酸的生产

Bossi 等人 (1998) 的一项研究利用青霉素 G 酰基酶从外消旋混合物中生产 D-苯基甘氨酸。在此过程中,他们使用了酯类甲基-4-羟苯基乙酸酯,表明在制药生产过程中使用了类似的酯类 (Bossi 等人,1998).

4. 发现新的苯酚衍生物

Mei 等人 (2020) 的研究从红树林来源的真菌 Eupenicillium sp. HJ002 中鉴定了新的苯酚衍生物,包括 3-氯-5-羟基-4-甲氧基苯乙酸甲酯。这一发现有助于了解天然产物及其潜在应用 (Mei 等人,2020).

5. 肽合成

Stewart (1982) 描述了在肽合成中使用 4-羟基-3-硝基苯乙酸的 4-吡啶甲酯。这项研究突出了酯类在促进肽键形成中的应用,这是蛋白质和肽合成中的一个基本过程 (Stewart,1982).

作用机制

Target of Action

It is known that esters, in general, can interact with a variety of biological targets, including enzymes and receptors, depending on their structure and functional groups .

Mode of Action

The mode of action of 4-Biphenylylacetic acid methyl ester is likely to involve its conversion into other active metabolites. As an ester, it can undergo hydrolysis, a reaction catalyzed by esterases present in the body, to produce 4-Biphenylylacetic acid and methanol . The resulting 4-Biphenylylacetic acid may then interact with its targets to exert its effects.

Biochemical Pathways

For instance, they can undergo hydrolysis, oxidation, reduction, and various types of substitution reactions . These reactions can lead to changes in cellular processes and pathways, depending on the specific targets and metabolites involved.

Pharmacokinetics

As an ester, it is likely to be well-absorbed due to its lipophilic nature . Following absorption, it may be distributed throughout the body, where it can be metabolized, primarily via hydrolysis, to produce 4-Biphenylylacetic acid and methanol . These metabolites can then be further metabolized or excreted.

Result of Action

The molecular and cellular effects of 4-Biphenylylacetic acid methyl ester are likely to depend on its metabolism to 4-Biphenylylacetic acid and the subsequent interactions of this metabolite with its targets. These effects can include changes in enzyme activity, alterations in signal transduction pathways, and modifications of cellular functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Biphenylylacetic acid methyl ester. Factors such as pH, temperature, and the presence of other substances can affect its stability and rate of hydrolysis . Additionally, individual factors, such as the person’s age, health status, and genetic makeup, can influence the compound’s absorption, distribution, metabolism, and excretion, thereby affecting its overall action and efficacy.

安全和危害

未来方向

The increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production, has led to the development of a variety of different approaches . This suggests that there could be future research and development opportunities in this area .

属性

IUPAC Name |

methyl 2-(4-phenylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-17-15(16)11-12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRIBJRZQDFBVQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00208524 | |

| Record name | 4-Biphenylylacetic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Biphenylylacetic acid methyl ester | |

CAS RN |

59793-29-2 | |

| Record name | 4-Biphenylylacetic acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059793292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Biphenylylacetic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10,27-Dihydroxy-21-[1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-4,28-dimethoxy-3,9,24,26,30,32-hexamethyl-36-phenyl-20,41-dioxa-13,34,36,38-tetrazapentacyclo[31.5.2.16,10.013,18.034,38]hentetraconta-14,16,39-triene-11,12,19,23,29,35,37-heptone](/img/structure/B1230483.png)

![L-Asparagine, N2-[(2,4-dihydroxyphenyl)acetyl]-](/img/structure/B1230492.png)

![3-[Bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B1230493.png)

![1-[5-(thiophen-2-ylmethoxy)-1H-indol-3-yl]propan-2-amine](/img/structure/B1230497.png)

![1'-(Phenylmethyl)spiro[1,2-dihydroindene-3,4'-piperidine]](/img/structure/B1230500.png)